N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a 2,5-dimethoxyphenyl ring and a 1H-pyrrol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine.
Introduction of the Pyrrole Group: The pyrrole group can be introduced through a palladium-catalyzed cross-coupling reaction between the benzamide core and a pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide: Unique due to the presence of both 2,5-dimethoxyphenyl and pyrrole groups.
N-(2,5-dimethoxyphenyl)benzamide: Lacks the pyrrole group, which may result in different chemical and biological properties.
4-(1H-pyrrol-1-yl)benzamide: Lacks the 2,5-dimethoxyphenyl group, which may affect its reactivity and applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C19H18N2O3 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C19H18N2O3/c1-23-16-9-10-18(24-2)17(13-16)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-21/h3-13H,1-2H3,(H,20,22) |
InChI Key |
JINRSGBHMAXDHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.